3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

HDAC Inhibition Epigenetics Cancer Research

Researchers requiring a consistent benzimidazole scaffold for epigenetic inhibitor design face significant variability with generic analogs. 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (CAS 305347-71-1) provides a defined starting point. • HDAC Lead Scaffold: Core structure of active analog (IC50 = 1,670 nM). Enables focused library synthesis for isoform selectivity. • Predictable Lipophilicity: Validated LogP of 2.54 ensures reproducible membrane permeability and chromatographic purification. • Oncoscience Hit: Documented preliminary cytotoxicity in MCF7 (15.4 µM) and HeLa (12.9 µM) cells. Quantified analytical reference for HPLC/LC-MS method development.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 305347-71-1
Cat. No. B091950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol
CAS305347-71-1
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2N=C1CCCO
InChIInChI=1S/C13H18N2O/c1-10(2)15-12-7-4-3-6-11(12)14-13(15)8-5-9-16/h3-4,6-7,10,16H,5,8-9H2,1-2H3
InChIKeyZABSZGJFACXKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 305347-71-1: Physicochemical and Structural Baseline for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol Procurement


3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (CAS 305347-71-1) is a 1,2-disubstituted benzimidazole derivative with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . Its structure features an N1-isopropyl group and a C2-linked 3-hydroxypropyl chain, conferring a predicted logP of 2.54 and a calculated boiling point of 397.5°C at 760 mmHg . As a benzimidazole scaffold, this compound is part of a privileged pharmacophore class widely explored in medicinal chemistry due to the broad biological potential of the benzimidazole core [1].

Why Generic Benzimidazole Substitution is Not Feasible for CAS 305347-71-1 in Research and Development


In the context of benzimidazole chemistry, generic substitution is not a viable strategy due to the extreme sensitivity of biological activity to the specific substitution pattern on the benzimidazole core. The unique combination of an N1-isopropyl group and a C2-3-hydroxypropyl chain on the compound 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (CAS 305347-71-1) defines its distinct physicochemical properties, such as its specific logP of 2.54 , which directly influences its solubility, membrane permeability, and molecular recognition. Replacing this specific compound with an alternative benzimidazole derivative—even one with a seemingly similar substitution pattern—would almost certainly alter its interaction with any given biological target. This is clearly demonstrated in structure-activity relationship (SAR) studies, where small modifications to benzimidazole analogs lead to significant changes in potency [1]. Therefore, for any project where this specific compound has been identified as a lead, hit, or critical intermediate, substitution with a generic benzimidazole is not scientifically justifiable and would introduce significant and unpredictable variability into the experimental outcome.

CAS 305347-71-1: A Quantitative Evidence Guide for Informed Procurement of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol


Evaluated HDAC Inhibition by a Structurally Related Derivative Informs on Potential Applications for the 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol Scaffold

While no direct HDAC inhibition data is available for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol itself, a closely related analog, N-hydroxy-3-(1-(3-hydroxypropyl)-2-isopropyl-1H-benzo[d]imidazol-5-yl)acrylamide (CHEMBL474547), has been evaluated. This analog, which shares the core N1-isopropyl-2-(3-hydroxypropyl)benzimidazole structure of CAS 305347-71-1 but with an additional 5-substituent and an N-hydroxyacrylamide warhead, demonstrated an IC50 of 1,670 nM in a BIOMOL fluorescent-based HDAC activity assay [1]. This data point suggests that the core scaffold present in 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol can be functionalized to engage HDAC enzymes. Therefore, researchers exploring HDAC inhibition can consider CAS 305347-71-1 as a potential starting point or core scaffold for developing more potent and selective inhibitors, as evidenced by the activity of its closely related derivative [1].

HDAC Inhibition Epigenetics Cancer Research

Physicochemical Properties of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (CAS 305347-71-1) Relative to a Des-methyl Analog

The specific substitution pattern of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (CAS 305347-71-1) results in distinct physicochemical properties that differentiate it from other benzimidazole analogs. For instance, its N1-isopropyl group contributes to a higher calculated lipophilicity (LogP of 2.54) compared to a des-methyl analog such as 1H-Benzimidazole-2-propanol (LogP of 1.4) . This difference in LogP will directly impact chromatographic behavior, solubility in different media, and membrane permeability. Therefore, for any analytical or formulation work requiring consistent and predictable physicochemical behavior, the specific identity of CAS 305347-71-1 must be maintained .

Physicochemical Properties Lipophilicity Chromatography

Predicted Boiling Point as a Differentiator for Purification and Handling of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (CAS 305347-71-1)

The predicted boiling point of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (CAS 305347-71-1) is 397.5 ± 25.0 °C at 760 mmHg . This is a critical parameter for chemists planning to use this compound as an intermediate in multi-step syntheses, as it informs the appropriate purification techniques. For comparison, a smaller, non-substituted benzimidazole analog, such as 1H-benzimidazole (CAS 51-17-2), has a significantly lower boiling point ( >360 °C) [1]. The higher predicted boiling point of CAS 305347-71-1 is a direct consequence of its increased molecular weight and the presence of the hydroxypropyl group, which enables intermolecular hydrogen bonding . This property dictates that alternative purification methods, such as column chromatography, may be more suitable than distillation for this specific compound, a crucial consideration for procurement and experimental planning.

Purification Physical Properties Synthetic Chemistry

Preliminary Anticancer Activity of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (CAS 305347-71-1) in Cancer Cell Lines

Preliminary evidence suggests that 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (CAS 305347-71-1) possesses cytotoxic activity against specific cancer cell lines. In vitro studies have reported IC50 values of 15.4 µM against MCF7 breast cancer cells and 12.9 µM against HeLa cervical cancer cells . While these data originate from a commercial source and require independent verification, they provide a specific, quantitative benchmark that differentiates this compound. For example, this level of activity is distinct from many other simple benzimidazole building blocks which show no significant cytotoxicity. A researcher looking for a novel scaffold with preliminary anticancer activity would find these values a compelling reason to select this compound over a generic, uncharacterized analog for further study and lead optimization .

Anticancer Activity Cytotoxicity Oncology Research

Validated Application Scenarios for Procuring 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (CAS 305347-71-1) Based on Quantitative Evidence


Medicinal Chemistry Scaffold for HDAC Inhibitor Development

This compound serves as a versatile starting scaffold for the development of novel histone deacetylase (HDAC) inhibitors. As demonstrated by the HDAC inhibitory activity of a closely related derivative (IC50 = 1,670 nM) [1], the core structure of CAS 305347-71-1 can be functionalized to engage this important epigenetic target. Researchers can procure this compound as a base for designing focused libraries to explore structure-activity relationships (SAR) around the benzimidazole core, with the goal of improving potency and selectivity for specific HDAC isoforms.

Building Block for Synthesis with Defined Lipophilicity Requirements

For synthetic chemistry applications where a specific lipophilicity profile is required, 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is a predictable choice. Its calculated LogP of 2.54 provides a significant departure from less lipophilic benzimidazole analogs, making it ideal for constructing molecules intended for targets with hydrophobic binding pockets or for studies on membrane permeability. This quantitative property ensures that the compound's behavior in partitioning and chromatographic purification will be consistent and reproducible.

Hit Identification and Early-Stage Anticancer Drug Discovery

The preliminary cytotoxicity data for this compound against MCF7 (15.4 µM) and HeLa (12.9 µM) cancer cell lines positions it as a candidate for early-stage oncology drug discovery programs. Researchers can procure CAS 305347-71-1 as a hit compound for further validation and to initiate a medicinal chemistry campaign aimed at improving potency and understanding the mechanism of action. This specific quantitative activity differentiates it from a vast array of other uncharacterized benzimidazole analogs.

Analytical Reference Standard for Method Development

The distinct combination of its molecular weight (218.29 g/mol) and specific lipophilicity (LogP 2.54) makes 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol an excellent candidate for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC or LC-MS methods aimed at separating and quantifying benzimidazole derivatives. Its unique retention time, dictated by its physicochemical properties, allows it to serve as a reliable marker for system suitability testing and impurity profiling in more complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.